![molecular formula C16H14N4O3S B2757327 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1171320-58-3](/img/structure/B2757327.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

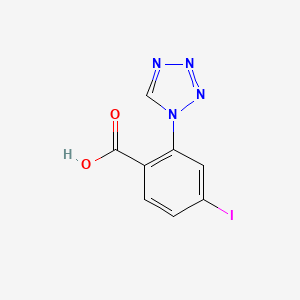

The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, a pyrazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, thiazole, and pyrazole rings are likely to be planar, while the carboxamide group could adopt different conformations depending on the environment .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar carboxamide group, while its reactivity would be influenced by the presence of the benzodioxole, thiazole, and pyrazole rings .科学的研究の応用

Antibacterial and Antifungal Agents

Research indicates that derivatives of the chemical structure related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide have demonstrated promising antibacterial and antifungal properties. A study by Palkar et al. (2017) designed and synthesized novel analogs showcasing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects to mammalian cells at effective concentrations. These compounds were evaluated for their antimicrobial properties through spectral studies and quantitative structure-activity relationship (QSAR) analyses, suggesting their potential as non-toxic antibacterial agents (Palkar et al., 2017).

Anticancer Research

Another facet of research on related compounds encompasses anticancer activity. Senthilkumar et al. (2021) reported on the synthesis and characterization of a compound through spectroscopic techniques and its evaluation against bacterial strains and cancer cell lines. The compound exhibited antimicrobial activity and was tested for anticancer efficacy, presenting a pathway for the development of new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).

Antitumor Agents

Gomha et al. (2016) synthesized a series of compounds incorporating the thiophene moiety, showing potent anti-tumor activity. These 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated remarkable efficacy against hepatocellular carcinoma (HepG2) cell lines in vitro, highlighting their potential as antitumor agents. This research underscores the versatility of these compounds in targeting cancerous cells (Gomha, Edrees, & Altalbawy, 2016).

Molecular Hybridization for Tuberculosis Treatment

In the pursuit of novel treatments for tuberculosis, Reddy et al. (2014) engaged in the design, synthesis, and biological screening of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole molecules. These molecules, developed through molecular hybridization, exhibited potent inhibitory activity against Mycobacterium tuberculosis DNA GyrB, showcasing a promising avenue for antitubercular therapy development (Reddy et al., 2014).

将来の方向性

作用機序

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines

Mode of Action

It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division

Result of Action

The compound has shown potent growth inhibition properties against various human cancer cell lines . It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound has a significant antitumor effect.

特性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-2-20-6-5-11(19-20)15(21)18-16-17-12(8-24-16)10-3-4-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEHPSCLEVLIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2757245.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)

![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2757250.png)

![4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757256.png)

![N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B2757261.png)

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)